N9-甲基哈曼

描述

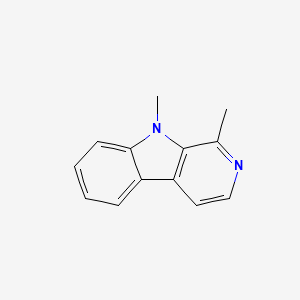

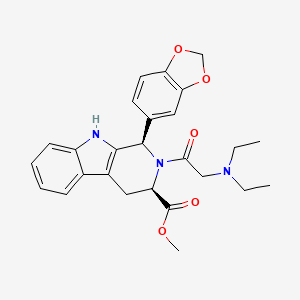

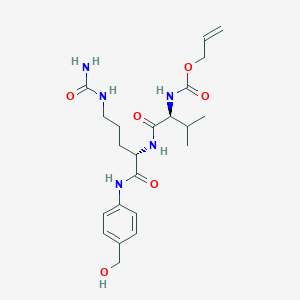

N9-Methylharman is a derivative of β-carboline alkaloids, which are known for their various biological activities. The methylation at the N9 position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. While the provided papers do not directly discuss N9-Methylharman, they do provide insights into the effects of N-methylation on similar compounds, which can be extrapolated to understand the potential characteristics of N9-Methylharman.

Synthesis Analysis

The synthesis of N-methylated compounds, including cyclic peptides and β-carboline derivatives, has been extensively studied. Papers , , , , and describe various methods for the N-methylation of amino acids and peptides, which is a key step in the synthesis of N9-Methylharman. These methods include solid-phase synthesis, ribosomal synthesis, and solution-phase synthesis, all aiming to improve the pharmacokinetic properties of the resulting compounds. The synthesis protocols are designed to be rapid, inexpensive, and applicable to a wide range of amino acids.

Molecular Structure Analysis

The molecular structure of N-methylated compounds is crucial in determining their biological activity. Paper discusses the hydrogen-bonded complex formation in crystalline N-ethyl adenine and N-methyl uracil, which provides insights into the intermolecular interactions that N-methylated compounds can engage in. Although this paper does not directly address N9-Methylharman, the principles of hydrogen bonding and molecular interactions are relevant to its structural analysis.

Chemical Reactions Analysis

N-methylation can significantly impact the reactivity of compounds. Paper explores the effects of N-methylation on the solubility and conformation of amino acid derivatives, which is essential for understanding the chemical behavior of N9-Methylharman. The study uses density functional theory (DFT) to predict the solubility and conformational changes upon N-methylation, indicating that N-methylated compounds have increased lipophilicity and aqueous solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated compounds are altered due to the introduction of methyl groups. Paper investigates the photophysical and photochemical properties of N-methyl-β-carboline derivatives, which are structurally related to N9-Methylharman. The study provides data on acid dissociation constants, thermal stabilities, and fluorescence properties, which are important for understanding the behavior of N9-Methylharman in biological systems. Additionally, paper discusses the increase in lipophilicity and aqueous solubility due to N-methylation, which could be relevant to the pharmacokinetic profile of N9-Methylharman.

Relevant Case Studies

While the provided papers do not contain direct case studies on N9-Methylharman, they do offer insights into the effects of N-methylation on similar compounds. For instance, paper examines the impact of N9-methylation on the activity of dihydrofolate reductases inhibitors, suggesting that N-methylation can enhance inhibitory potency and selectivity. This could imply that N9-Methylharman may exhibit improved pharmacological effects compared to its non-methylated counterpart.

科学研究应用

1. 化学化合物中的阴离子-π相互作用

- N9-甲基腺嘌呤展示出显著的阴离子-π相互作用,这在DNA碱基和相关化合物研究中至关重要(García-Raso 等,2007)。

2. 对细胞色素P450相关活性的影响

- N9-甲基哈曼,也称为去哈曼,影响细胞色素P450活性与DNA嵌入,这对理解其致突变效应非常重要(Nii,2003)。

3. 药物化合物的开发

- N9-取代的2,4-二氨基喹唑啉,包括N9-甲基衍生物,被研究其对某些病原体的抑制活性,为新的药物开发提供见解(Gangjee 等,2008)。

4. 药物治疗中的药代动力学

- N9-GP,一种糖PEG化重组因子IX,显示出治疗血友病B的有希望的药代动力学特性。了解其动力学有助于开发更有效的治疗方法(Collins 等,2012)。

5. 腺嘌呤衍生物的酸度

- 对腺嘌呤衍生物的酸度研究,包括N9-甲基化合物,有助于了解其内在反应性,这在生化研究中非常重要(Sharma & Lee,2002)。

6. 在化学反应中的活化

- N9-甲基哈曼化合物在活化后,在某些生化途径中显示出遗传毒性代谢物,与理解诱变过程相关(Oda 等,2006)。

7. 缓蚀性能

- N9-甲基哈曼衍生物因其在腐蚀过程中的抑制性能而被研究,在工业应用中显示出潜力(El-Rehim 等,2016)。

8. 抗癌活性

- N9-甲基哈曼化合物抑制癌细胞增殖的研究突出了它们在开发抗癌治疗中的潜力(Wang 等,2007)。

作用机制

Target of Action

The compound is a natural product used for research related to life sciences

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways is crucial for determining how a compound like N9-Methylharman might influence cellular function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other substances . .

属性

IUPAC Name |

1,9-dimethylpyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZHLJVECITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1N(C3=CC=CC=C23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877135 | |

| Record name | 1,9-DIMETHYL-BETACARBOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

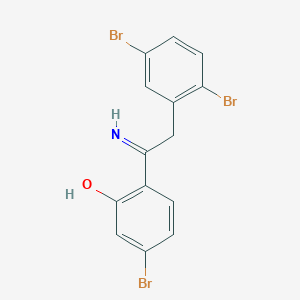

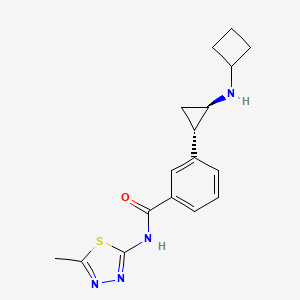

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

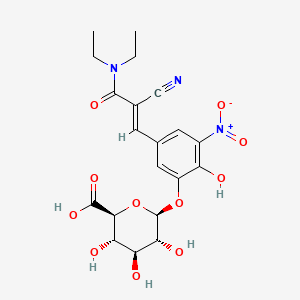

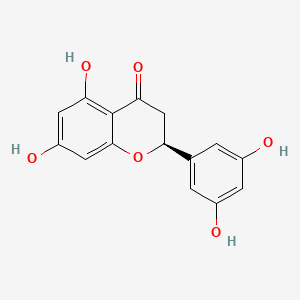

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

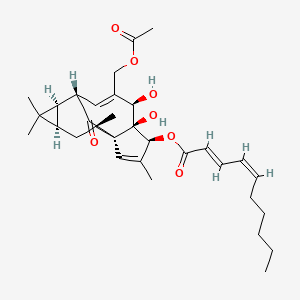

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)